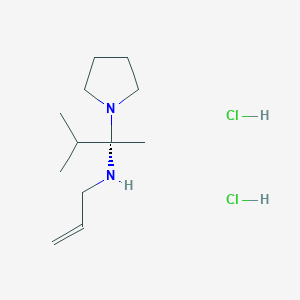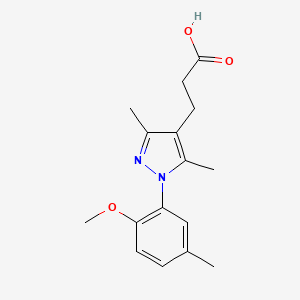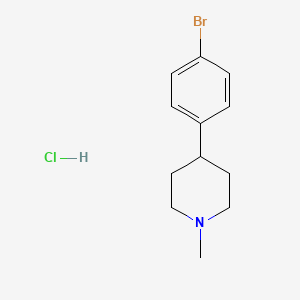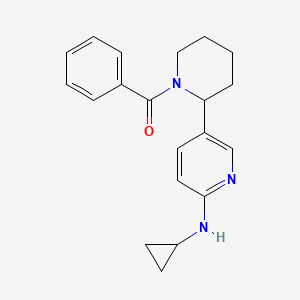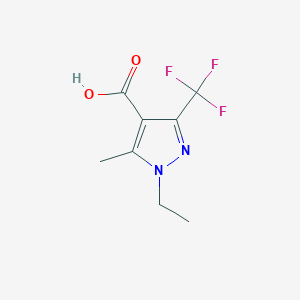
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-エチル-1,2,4-オキサジアゾール-5-イル)-2-メチルアニリンは、オキサジアゾール類に属する有機化合物です。オキサジアゾールは、2つの窒素原子と1つの酸素原子を含む5員環複素環化合物です。
合成方法
合成経路と反応条件
4-(3-エチル-1,2,4-オキサジアゾール-5-イル)-2-メチルアニリンの合成は、通常、アミドキシムとイサト酸無水物を室温でNaOH–DMSO媒体中で反応させることにより行われます。 この方法は、1,2,4-オキサジアゾールモチーフを有する構造的に多様な置換アニリンを、中程度から良好な収率で効率的に製造することを可能にします 。この反応は保護基の使用を必要としないため、簡便で効率的な合成経路となります。
工業的製造方法
4-(3-エチル-1,2,4-オキサジアゾール-5-イル)-2-メチルアニリンの具体的な工業的製造方法は十分に文書化されていませんが、大規模有機合成の一般的な原則を適用できます。これには、高収率を得るための反応条件の最適化、連続フロー反応器の使用、結晶化やクロマトグラフィーなどの精製技術の採用により、製品の純度を確保することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields . The reaction does not require the use of protective groups, making it a convenient and efficient synthetic route.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to ensure product purity.
化学反応の分析
反応の種類
4-(3-エチル-1,2,4-オキサジアゾール-5-イル)-2-メチルアニリンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を生成するために酸化される可能性があります。
還元: 還元反応は、オキサジアゾール環を他の官能基に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、様々な求電子剤と求核剤が含まれます。反応条件は、通常、制御された温度と、ジクロロメタンやエタノールなどの溶媒の使用を含みます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化物を生成する可能性があり、置換反応は芳香環に様々な官能基を導入する可能性があります。
科学研究の応用
4-(3-エチル-1,2,4-オキサジアゾール-5-イル)-2-メチルアニリンは、いくつかの科学研究の応用があります。
科学的研究の応用
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of fluorescent dyes, OLEDs, and sensors due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including other heterocycles and pharmaceuticals.
作用機序
4-(3-エチル-1,2,4-オキサジアゾール-5-イル)-2-メチルアニリンの作用機序は、特定の分子標的や経路との相互作用を伴います。例えば、医薬品の用途では、特定の酵素や受容体を阻害し、抗菌作用や抗癌作用をもたらす可能性があります。 具体的な分子標的と経路は、特定の用途と化合物の構造によって異なる可能性があります .
類似化合物の比較
類似化合物
4-(3-エチル-1,2,4-オキサジアゾール-5-イル)-2-メチルアニリンに類似した化合物には、次のようなものがあります。
- 4-(3-メチル-1,2,4-オキサジアゾール-5-イル)アニリン
- 4-(3-エチル-1,2,4-オキサジアゾール-5-イル)ベンゾニトリル
- 3-(5-(2-アミノエチル)-1,3,4-オキサジアゾール-2-イル)ベンゾニトリル塩酸塩
ユニークさ
4-(3-エチル-1,2,4-オキサジアゾール-5-イル)-2-メチルアニリンのユニークさは、その特定の置換パターンにあります。これは、独特の電子特性と立体特性を付与します。これらの特性は、その反応性と生物学的標的との相互作用に影響を与える可能性があり、様々な用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline include:
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- 3-(5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl)benzonitrile hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline |
InChI |
InChI=1S/C11H13N3O/c1-3-10-13-11(15-14-10)8-4-5-9(12)7(2)6-8/h4-6H,3,12H2,1-2H3 |
InChIキー |
YGPNOTJFLURONK-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





